molecular formula C14H19N3O5 B2875429 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate CAS No. 2034208-78-9

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate

Cat. No.: B2875429
CAS No.: 2034208-78-9
M. Wt: 309.322
InChI Key: GWZOFTPYCLQIRO-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is a synthetic organic compound belonging to the benzoimidazole class. These compounds are known for their diverse biological activities and are studied for their potential use in various scientific fields, including pharmacology and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves several steps:

  • Formation of Benzo[d]imidazole Core: : Typically involves the cyclization of o-phenylenediamine with formic acid or a derivative.

  • Introduction of Methoxyethyl Group: : Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions.

  • Methylation: : Methylation of the secondary amine using methyl iodide or dimethyl sulfate.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow chemistry to optimize the reaction conditions and yield. High-purity reagents, stringent temperature controls, and efficient separation techniques are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate can undergo various chemical reactions:

  • Oxidation: : Oxidation using agents like hydrogen peroxide or potassium permanganate can convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.

  • Reduction: : Catalytic hydrogenation can reduce the imidazole ring to form a saturated derivative.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Hydrogen gas with a palladium catalyst.

  • Substituting agents: Bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

The products vary depending on the reagents and conditions:

  • Aldehydes and carboxylic acids from oxidation.

  • Saturated derivatives from reduction.

  • Halogenated, nitrated, or sulfonated compounds from substitution reactions.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate has numerous applications across scientific disciplines:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Potential candidate for drug development due to its structural resemblance to pharmacologically active benzoimidazoles.

  • Industry: : Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Compared to other benzoimidazole derivatives, 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is unique due to its methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. Similar compounds include:

  • 1H-Benzo[d]imidazole-2-amine

  • 1-(2-chloroethyl)-1H-benzo[d]imidazole

  • 2-(methylthio)-1H-benzo[d]imidazole

This uniqueness can make it a valuable compound for specific applications and research endeavors.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOFTPYCLQIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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